![molecular formula C15H22N2O3S B6573265 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide CAS No. 946352-09-6](/img/structure/B6573265.png)
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide
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Overview
Description
This compound is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are known to have various biological activities and are part of many pharmaceutical drugs . The ethanesulfonyl group attached to the tetrahydroquinoline could potentially make this compound a good leaving group in chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydroquinoline ring, which is a saturated version of the quinoline structure. The ethanesulfonyl group would be attached to one of the nitrogen atoms in the ring, and the propanamide group would be attached to a carbon atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and sulfonamide groups could allow for hydrogen bonding, which could affect its solubility and boiling/melting points .Scientific Research Applications
Synthesis of Sulfonyl Chloride: The SES group can be synthesized into sulfonyl chloride, which serves as a versatile intermediate in various reactions.
Protection of Amines: SES is employed as a protecting group for amines. It shields the amino functionality during synthetic transformations, ensuring selectivity and stability.
Direct Introduction of SES in Synthesis: Methods exist to directly incorporate SES into molecules, such as converting alcohols into SES-protected amines.
Reactions on SES-Protected Amines: The SES group participates in several reactions:
SESNdIPh Reagent: This reagent, derived from SES, facilitates the synthesis of SES aziridines and SES sulfoximines.
Sulfonamidoglycosylation: SES-NH2/I(sym-coll)2ClO4 and SES-NBr2 are used for sulfonamidoglycosylation.
SES as an Activating Group: SES enhances reactivity in various contexts:
Deprotection of the SES Group: Methods for SES deprotection include fluoride-based conditions, orthogonality considerations, and addressing specific challenges.
SES Protection on Polymeric Support: SES can be applied to solid-phase synthesis.
Other Potential Applications
While the SES group primarily finds utility in organic synthesis, it’s worth exploring other fields. Unfortunately, specific applications beyond organic chemistry are less documented. However, further research may reveal novel uses.
For more in-depth information, you can refer to the Chemical Reviews article by Ribière et al .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-21(19,20)17-9-5-6-12-7-8-13(10-14(12)17)16-15(18)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRLSPCPYLSNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide |
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